molecular formula C10H12FNO2 B13042645 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one

1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one

Cat. No.: B13042645
M. Wt: 197.21 g/mol
InChI Key: RMLINJYCLQYTLA-UHFFFAOYSA-N
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Description

1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H12FNO2 This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-fluoro-5-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a corresponding ketone through oxidation reactions.

    Amination: The ketone is then subjected to reductive amination using reagents like sodium cyanoborohydride in the presence of an amine source to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with receptor sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Amino-1-(3,4-difluoro-5-methoxyphenyl)propan-2-one
  • 1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-one
  • 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-one

Comparison: 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to chloro or bromo analogs. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12FNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-5,10H,12H2,1-2H3

InChI Key

RMLINJYCLQYTLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)F)OC)N

Origin of Product

United States

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